6-beta-Hydroxycortisol Sulfate
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Overview
Description
6-beta-Hydroxycortisol Sulfate is an endogenous steroid metabolite of cortisol. It is produced by the action of cytochrome P450 3A monooxygenases, primarily 6-beta-hydroxysteroid dehydrogenase (CYP3A4). This compound is often used as a biomarker to assess the activity of CYP3A4 enzymes, which play a crucial role in drug metabolism and cortisol clearance in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-beta-Hydroxycortisol Sulfate involves the hydroxylation of cortisol at the 6-beta position. This reaction is catalyzed by the enzyme CYP3A4 in the liver. The hydroxylated product is then sulfated to form this compound. The reaction conditions typically involve the use of specific cofactors and optimal pH levels to ensure enzyme activity .
Industrial Production Methods: Industrial production of this compound is achieved through biotechnological processes that utilize genetically engineered microorganisms expressing CYP3A4. These microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of the desired product. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 6-beta-Hydroxycortisol Sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to 6-beta-hydroxycortisone.
Reduction: Conversion back to cortisol.
Sulfation and Desulfation: Addition or removal of sulfate groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of CYP3A4.
Reduction: Involves reducing agents like sodium borohydride.
Sulfation: Catalyzed by sulfotransferases using 3’-phosphoadenosine-5’-phosphosulfate (PAPS) as the sulfate donor.
Major Products:
Oxidation: 6-beta-hydroxycortisone.
Reduction: Cortisol.
Sulfation: this compound.
Scientific Research Applications
6-beta-Hydroxycortisol Sulfate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroid metabolites.
Biology: Serves as a biomarker for studying the activity of CYP3A4 enzymes and their role in drug metabolism.
Medicine: Investigated for its potential diagnostic value in diseases related to cortisol metabolism, such as Cushing’s syndrome and Addison’s disease.
Mechanism of Action
The primary mechanism of action of 6-beta-Hydroxycortisol Sulfate involves its role as a metabolite of cortisol. The enzyme CYP3A4 catalyzes the hydroxylation of cortisol to form 6-beta-Hydroxycortisol, which is then sulfated. This process is crucial for the metabolism and clearance of cortisol from the body. The levels of this compound can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Comparison with Similar Compounds
6-beta-Hydroxycortisone: An oxidized form of 6-beta-Hydroxycortisol.
Cortisol: The parent compound from which 6-beta-Hydroxycortisol Sulfate is derived.
Cortisone: Another metabolite of cortisol.
Uniqueness: this compound is unique due to its specific role as a biomarker for CYP3A4 activity. Unlike other similar compounds, it provides valuable insights into the enzyme’s function and its impact on drug metabolism and cortisol clearance .
Properties
Molecular Formula |
C21H30O9S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |
InChI Key |
DHXWQUUKVSNJDI-UJXAPRPESA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C)O)O |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O |
Origin of Product |
United States |
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